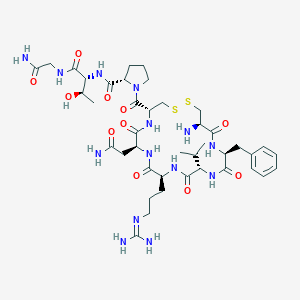

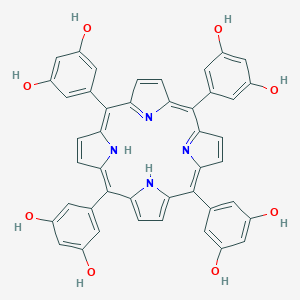

5,10,15,20-四(3,5-二羟基苯基)-21H,23H-卟啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

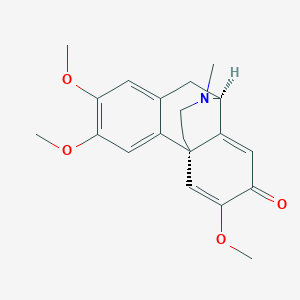

The compound of interest, 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine, is a derivative of porphyrin, a class of organic compounds known for their rich photophysical properties and potential applications in various fields, including photodynamic therapy and as sensors. While the specific compound is not directly mentioned in the provided papers, the derivatives of porphyrins discussed in these papers offer insights into the structural and functional versatility of porphyrins, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of porphyrin derivatives often involves the direct reaction from corresponding aldehydes. For instance, brominated and iodinated derivatives of 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin were synthesized directly from the corresponding aldehydes . Another derivative, 5,10,15,20-Tetrakis(2-amino-6-methoxycarbonylphenyl)porphyrin, was synthesized, and its atropisomers were separated, indicating the complexity and specificity of synthesis methods for these compounds . These methods highlight the synthetic versatility and the ability to introduce various functional groups onto the porphyrin core.

Molecular Structure Analysis

The molecular structure of porphyrin derivatives is characterized by the presence of a porphyrin core with various substituents attached to the phenyl rings. The rotation of the bond between the phenyl and porphyrin rings can be restricted, as seen in the case of 5,10,15,20-Tetrakis(2-amino-6-methoxycarbonylphenyl)porphyrin, where thermal isomerization was prohibited . The structure of these compounds can be confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Porphyrin derivatives undergo various chemical reactions, including photobleaching, which is a light-induced decomposition process. For example, 5,10,15,20-Tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) yielded quinonoid porphyrins upon irradiation in aqueous methanol . These reactions are significant in understanding the stability and reactivity of porphyrin derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrin derivatives are influenced by their substituents. For instance, the photophysical and photochemical properties, such as singlet oxygen formation quantum yields and photobleaching, were measured for brominated and iodinated derivatives . The basicity constants and the existence ranges of protonated forms of the compounds were determined using spectrophotometric titration . Additionally, thermal and electrical properties, such as thermal stability and electrical conductivity, were studied for a cobalt(III) complex of a porphyrin derivative .

Case Studies

Several case studies demonstrate the potential applications of porphyrin derivatives. The cytotoxicity assays on WiDr and A375 tumor cell lines showed that certain derivatives have significant cytotoxic effects, which could be leveraged in cancer treatment . The binding properties of fluorinated porphyrins suggest their use as optical sensors due to their affinity for fluorinated substrates . Moreover, a water-soluble porphyrin derivative was used as a highly sensitive chromogenic reagent for detecting alkaline phosphatase enzyme activity .

科学研究应用

与单壁碳纳米管的相互作用

5,10,15,20-四(十六烷氧基苯基)-21H,23H-卟啉表现出与半导体单壁碳纳米管 (SWNT) 的选择性相互作用。这些相互作用主要是非共价的,并导致溶解样品中半导体 SWNT 的富集,为纳米技术和材料科学提供了潜在的应用 (Li 等人,2004)。

与二氧化氮的反应

类似卟啉(如 5,10,15,20-四(3,4-双[乙基己氧基]苯基)-21H,23H-卟啉)对二氧化氮 (NO2) 的反应已得到研究。这包括暴露于 NO2 时吸收光谱的变化,这可能与环境监测和传感器技术有关 (Mcnaughton 等人,2006)。

表面离子缔合

对类似 5,10,15,20-四(1-甲基-4-吡啶基)-21H,23H-卟啉的卟啉表面离子缔合的研究表明它们能够与六氰合铁酸根离子形成离子对。这对于电化学应用和离子缔合动力学的研究具有影响 (Zhang, Lever, & Pietro, 1997)。

磷脂的荧光探针

5,10,15,20-四(3-羟基苯基)-21H,23H-卟啉已被研究为检测磷脂的潜在荧光探针。它在脂质存在下增强发射的能力表明在生化研究和诊断中的应用 (Ibrahim 等人,2011)。

卟啉组装体中的手性放大

研究表明,手性卟啉衍生物(包括类似于 5,10,15,20-四(4-羟基苯基)-21H,23H-卟啉的衍生物)在铺展到空气/水界面时可以表现出宏观超分子手性。这种意想不到的手性放大在材料科学和分子工程中具有潜在的应用 (Chen 等人,2006)。

界面离子缔合吸附

对 5,10,15,20-四(4-磺酸苯基)-21H,23H-卟啉的研究揭示了其界面离子缔合吸附特性。这些发现对于理解卟啉在液-液界面处的相互作用非常重要,在电化学和表面科学中具有潜在的意义 (Saitoh & Watarai, 1997)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

属性

IUPAC Name |

5-[10,15,20-tris(3,5-dihydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O8/c49-25-9-21(10-26(50)17-25)41-33-1-2-34(45-33)42(22-11-27(51)18-28(52)12-22)36-5-6-38(47-36)44(24-15-31(55)20-32(56)16-24)40-8-7-39(48-40)43(37-4-3-35(41)46-37)23-13-29(53)19-30(54)14-23/h1-20,45,48-56H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNIRTCDHGJGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)C=C3)C9=CC(=CC(=C9)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

742.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。